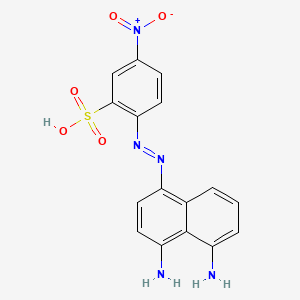
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond is an organic compound with the molecular formula C12H22O3 and a molecular weight of 214.30128 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexene ring substituted with a hydroxyl group, a methyl group, and an acetate group. It is commonly used in various industrial and scientific applications due to its distinctive properties.
Métodos De Preparación
The synthesis of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is subjected to a series of reactions to introduce the necessary functional groups.
Reaction Conditions: The hydroxyl group is introduced through a hydroboration-oxidation reaction, followed by the addition of a methyl group via a Friedel-Crafts alkylation.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond can be compared with other similar compounds, such as:
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate: This compound has a similar structure but differs in the position of the double bond and functional groups.
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, propionate: This compound has a propionate group instead of an acetate group, which affects its chemical properties and reactivity.
The uniqueness of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
93384-76-0 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
acetic acid;3-methyl-6-propan-2-ylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7(2)9-5-4-8(3)6-10(9)11;1-2(3)4/h6-9,11H,4-5H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
SGUVYAVEVCADLG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(=C1)O)C(C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


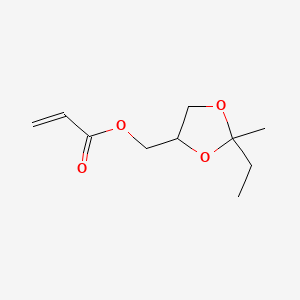


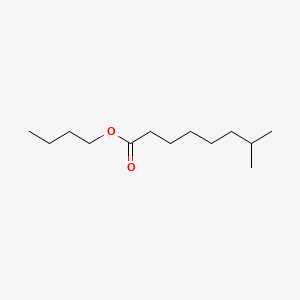

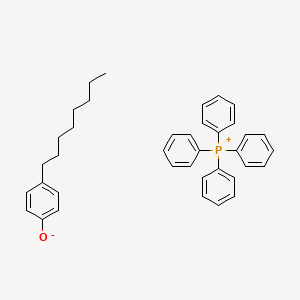
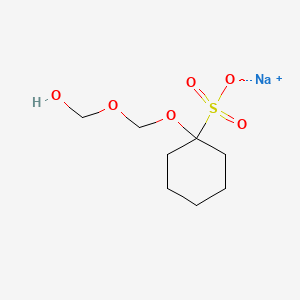
![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)




